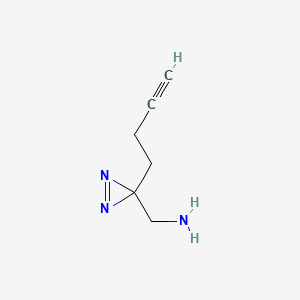
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine typically involves the reaction of 3-butyn-1-ol with triphosgene to form 3-butyn-1-yl chloroformate . This intermediate is then reacted with diazirine to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine ring or the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives.
科学的研究の応用
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of new materials and chemical probes.
作用機序
The mechanism of action of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then covalently bind to nearby molecules, allowing for the study of molecular interactions and identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
類似化合物との比較
Similar Compounds
3-Butyn-1-yl chloroformate: An intermediate in the synthesis of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine.
2-Butyn-1-yl chloroformate: Similar structure but with a different position of the triple bond.
Ethyl chloroformate: A simpler ester with different reactivity.
Uniqueness
This compound is unique due to its diazirine ring, which allows for the formation of reactive carbene intermediates. This property makes it particularly useful in photoaffinity labeling and studying molecular interactions, setting it apart from other similar compounds .
特性
分子式 |
C6H9N3 |
|---|---|
分子量 |
123.16 g/mol |
IUPAC名 |
(3-but-3-ynyldiazirin-3-yl)methanamine |
InChI |
InChI=1S/C6H9N3/c1-2-3-4-6(5-7)8-9-6/h1H,3-5,7H2 |
InChIキー |
HJOVYQDIKXXPKC-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1(N=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)

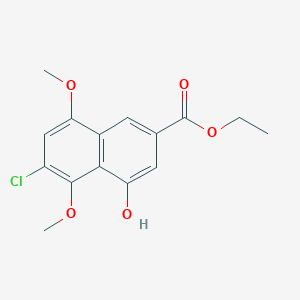
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
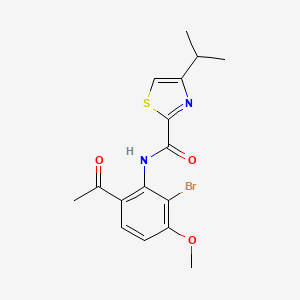


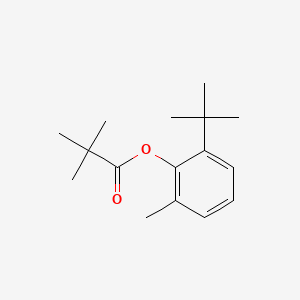
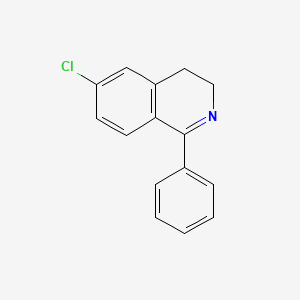
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
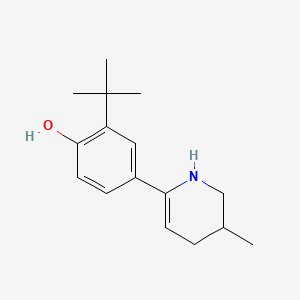
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)

